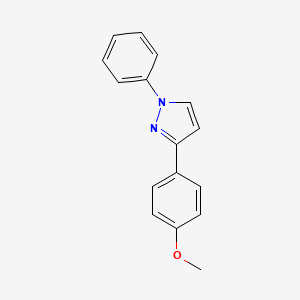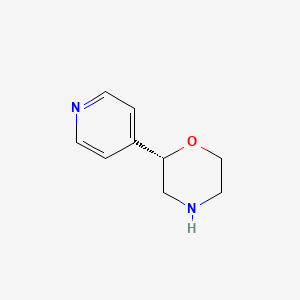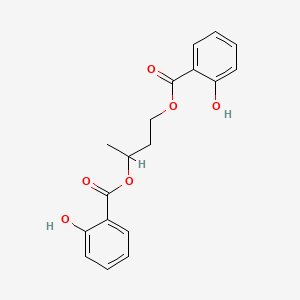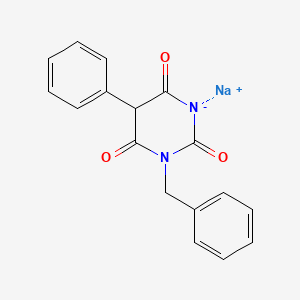
ACETYLCYANAMIDE SODIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETYLCYANAMIDE SODIUM SALT is a chemical compound with the molecular formula C3H5N2NaO. It is a derivative of cyanoacetamide, where the hydrogen atom of the amide group is replaced by a sodium ion. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ACETYLCYANAMIDE SODIUM SALT can be achieved through several synthetic routes. One common method involves the reaction of cyanoacetamide with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt of cyanoacetamide.
Another method involves the treatment of cyanoacetamide with sodium ethoxide in ethanol. This reaction is also carried out at room temperature and yields this compound as the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ACETYLCYANAMIDE SODIUM SALT undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form substituted cyanoacetamides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: this compound can react with bidentate reagents to form heterocyclic compounds such as pyrroles, pyrazoles, and thiazoles.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with the reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).
Cyclization Reactions: These reactions often require heating and the use of catalysts such as triethylamine.
Major Products Formed
Condensation Reactions: Substituted cyanoacetamides.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cyclization Reactions: Heterocyclic compounds such as pyrroles, pyrazoles, and thiazoles.
Applications De Recherche Scientifique
ACETYLCYANAMIDE SODIUM SALT has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: N-Cyanoacetamide derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ACETYLCYANAMIDE SODIUM SALT involves its ability to act as a nucleophile in various chemical reactions. The cyano group and the amide group are key functional groups that participate in these reactions. The compound can form stable intermediates and transition states, facilitating the formation of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetamide: The parent compound of ACETYLCYANAMIDE SODIUM SALT, which lacks the sodium ion.
N-Methylcyanoacetamide: A derivative where the hydrogen atom of the amide group is replaced by a methyl group.
N-Ethylcyanoacetamide: A derivative where the hydrogen atom of the amide group is replaced by an ethyl group.
Uniqueness
This compound is unique due to the presence of the sodium ion, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
84946-07-6 |
|---|---|
Formule moléculaire |
C3HN2NaO3 |
Poids moléculaire |
136.04 g/mol |
Nom IUPAC |
sodium;2-(cyanoamino)-2-oxoacetate |
InChI |
InChI=1S/C3H2N2O3.Na/c4-1-5-2(6)3(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 |
Clé InChI |
IIGDTHKSCHFGEX-UHFFFAOYSA-M |
SMILES |
C(#N)NC(=O)C(=O)[O-].[Na+] |
SMILES canonique |
C(#N)NC(=O)C(=O)[O-].[Na+] |
Key on ui other cas no. |
84946-07-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1499228.png)
![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)
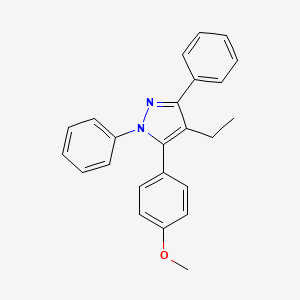


![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)
